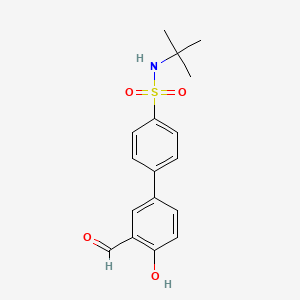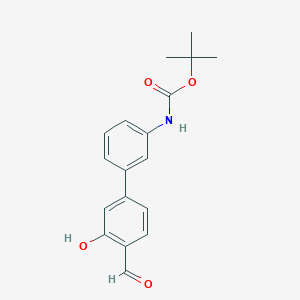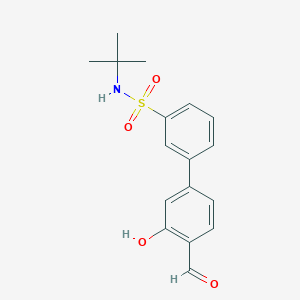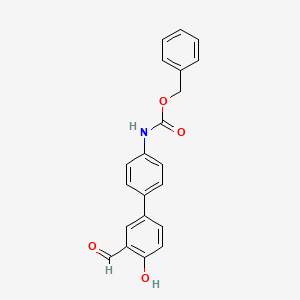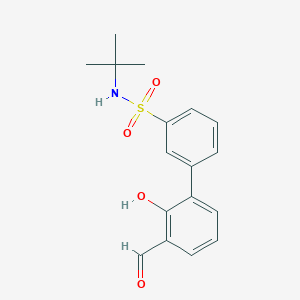
4-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (4-BSFP) is an aromatic sulfonamide compound with a wide range of applications in the field of organic synthesis. It is used in the preparation of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. Due to its high solubility and low toxicity, 4-BSFP is a promising compound for various scientific research applications.
Scientific Research Applications
4-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. It has also been used as a reagent for the synthesis of various other compounds, such as aryl sulfonamides and heterocycles. Furthermore, 4-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has been used as a catalyst in the synthesis of a variety of compounds, including amides, esters, and heterocycles. In addition, it has been used as a reagent in the synthesis of various other compounds, such as aryl sulfonamides and heterocycles.
Mechanism of Action
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which is then attacked by nucleophiles. This reactive intermediate is believed to be a sulfonamide anion, which is formed through the deprotonation of the sulfonamide group. This anion can then undergo nucleophilic attack by a variety of different compounds, such as amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% have not been extensively studied. However, it is believed to have a low toxicity due to its low solubility in water. In addition, it has been shown to have no mutagenic or carcinogenic effects in animal studies. Furthermore, it has been shown to have no acute or chronic effects on the nervous system.
Advantages and Limitations for Laboratory Experiments
4-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has a number of advantages for laboratory experiments. It is relatively inexpensive, readily available, and has a high yield in the synthesis process. In addition, it is highly soluble in aqueous and organic solvents, and has low toxicity. However, there are a few limitations to using 4-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments. It is not stable in aqueous solutions, and it can be difficult to separate from other compounds in a mixture. Furthermore, it can be difficult to purify due to its low solubility in water.
Future Directions
There are a number of potential future directions for 4-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%. It could be used as a starting material in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. In addition, it could be used as a catalyst in the synthesis of a variety of compounds, such as amides, esters, and heterocycles. Furthermore, it could be used as a reagent in the synthesis of various other compounds, such as aryl sulfonamides and heterocycles. Finally, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%.
Synthesis Methods
4-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized through a number of different methods, including the esterification of 3-t-butylsulfamoylbenzoic acid with formic acid, the reductive amination of 3-t-butylsulfamoylbenzoic acid with formamide, and the condensation of 3-t-butylsulfamoylbenzoic acid with formaldehyde. The most commonly used method is the esterification of 3-t-butylsulfamoylbenzoic acid with formic acid, which can be achieved in a single-step process. The reaction is carried out in aqueous or aqueous-organic solvent mixtures, with an acid catalyst such as sulfuric acid or hydrochloric acid. The yield of the reaction is typically in the range of 80–90%.
properties
IUPAC Name |
N-tert-butyl-3-(3-formyl-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-6-4-5-12(10-15)13-7-8-16(20)14(9-13)11-19/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMSDJNEXJBVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-formylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


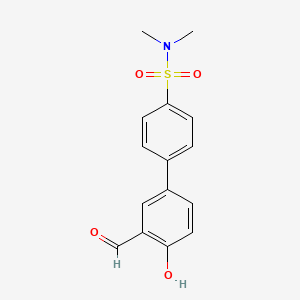
![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)

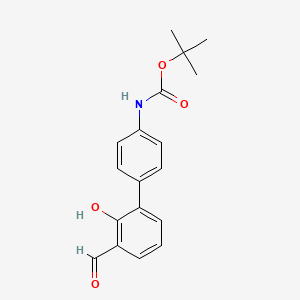
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
